Cas no 235788-61-1 (Fmoc-Dab(dde)-OH)

Fmoc-Dab(dde)-OH structure
Nom du produit:Fmoc-Dab(dde)-OH
Numéro CAS:235788-61-1
Le MF:C29H32N2O6
Mégawatts:504.57418
MDL:MFCD11111552
CID:245439
PubChem ID:135742636
Fmoc-Dab(dde)-OH Propriétés chimiques et physiques
Nom et identifiant
-
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-((1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl)amino)butanoic acid
- Fmoc-Dab(Dde)-OH
- Butanoic acid,4-[[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl]amino]-2-[[(9H-fluoren-9-ylme...
- Butanoic acid,4-[[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl]amino]-2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-,(2S)-
- Fmoc-(N-gamma-1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl)-L-alpha,gamma-diaminobutyric acid
- Fmoc-L-Dab(Dde)-OH
- (2S)-4-{[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl]amino}-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid
- AmbotzFAA1365
- S-235788-61-1
- (S)-2-(Fmoc-amino)-4-[[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl]amino]butanoic Acid
- DTXSID20673972
- AC5692
- AKOS022181405
- AS-75120
- 235788-61-1
- Butanoic acid, 4-[[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl]amino]-2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, (2S)-
- CS-0047631
- (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]butanoic acid
- (2S)-4-{[1-(4,4-Dimethyl-2,6-dioxocyclohexylidene)ethyl]amino}-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid
- Fmoc-Dab(dde)-OH
-
- MDL: MFCD11111552
- Piscine à noyau: InChI=1S/C29H32N2O6/c1-17(26-24(32)14-29(2,3)15-25(26)33)30-13-12-23(27(34)35)31-28(36)37-16-22-20-10-6-4-8-18(20)19-9-5-7-11-21(19)22/h4-11,22-23,30H,12-16H2,1-3H3,(H,31,36)(H,34,35)/t23-/m0/s1
- La clé Inchi: HFYGXARWFBONMU-QHCPKHFHSA-N
- Sourire: CC(NCC[C@H](NC(OCC1C2=CC=CC=C2C3=CC=CC=C31)=O)C(O)=O)=C4C(CC(C)(CC4=O)C)=O
Propriétés calculées
- Qualité précise: 504.22600
- Masse isotopique unique: 504.226
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 3
- Nombre de récepteurs de liaison hydrogène: 8
- Comptage des atomes lourds: 37
- Nombre de liaisons rotatives: 10
- Complexité: 897
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 1
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 3.9
- Surface topologique des pôles: 122A^2
Propriétés expérimentales
- Dense: 1.252
- Le PSA: 121.80000
- Le LogP: 4.97200
Fmoc-Dab(dde)-OH PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
Key Organics Ltd | AS-75120-0.25g |
(2S)-4-{[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl]amino}-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid |
235788-61-1 | >97% | 0.25g |
£92.00 | 2025-02-08 | |
TRC | F628610-50mg |
Fmoc-Dab(dde)-OH |
235788-61-1 | 50mg |
$75.00 | 2023-05-18 | ||
eNovation Chemicals LLC | D917491-5g |
(S)-2-(Fmoc-amino)-4-[[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl]amino]butanoic Acid |
235788-61-1 | 95% | 5g |
$315 | 2023-05-11 | |
SHENG KE LU SI SHENG WU JI SHU | sc-294884-1 g |
Fmoc-L-Dab(Dde)-OH, |
235788-61-1 | 1g |
¥2,444.00 | 2023-07-11 | ||
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F183050-1g |
Fmoc-Dab(dde)-OH |
235788-61-1 | 97% | 1g |
¥994.90 | 2023-09-02 | |
SHENG KE LU SI SHENG WU JI SHU | sc-294884-1g |
Fmoc-L-Dab(Dde)-OH, |
235788-61-1 | 1g |
¥2444.00 | 2023-09-05 | ||
A2B Chem LLC | AB23853-1g |
Fmoc-Dab(dde)-OH |
235788-61-1 | 98% | 1g |
$18.00 | 2024-04-20 | |
1PlusChem | 1P002O6L-250mg |
Butanoic acid, 4-[[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl]amino]-2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, (2S)- |
235788-61-1 | 98% | 250mg |
$16.00 | 2024-05-23 | |
Aaron | AR002OEX-100mg |
Butanoic acid, 4-[[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl]amino]-2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, (2S)- |
235788-61-1 | 95% | 100mg |
$9.00 | 2025-01-21 | |
Aaron | AR002OEX-5g |
Butanoic acid, 4-[[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl]amino]-2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, (2S)- |
235788-61-1 | 95% | 5g |
$107.00 | 2025-01-21 |
Fmoc-Dab(dde)-OH Littérature connexe
-
2. Book reviews
-
Kathryn J. Arm,J. A. Gareth Williams Chem. Commun., 2005, 230-232
-
Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
235788-61-1 (Fmoc-Dab(dde)-OH) Produits connexes
- 2680778-19-0(tert-butyl N-5-(chloromethyl)-7-oxo-7,8-dihydro-1,8-naphthyridin-2-ylcarbamate)
- 1247172-88-8((2,4-difluorophenyl)methyl(2-methylbutyl)amine)
- 313379-39-4(Ethyl 6-amino-5-cyano-2-(2-ethoxy-2-oxoethyl)-4-(thiophen-3-yl)-4H-pyran-3-carboxylate)
- 895434-20-5(N-(2Z)-5,6-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidenecyclopropanecarboxamide)
- 848362-00-5(2-chloro-1,3-thiazole-5-sulfonamide)
- 149047-35-8(N-(pyridin-3-yl)methyl-1H-imidazole-1-carboxamide)
- 2171163-51-0(3-{4-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoylpiperazin-1-yl}propanoic acid)
- 923226-43-1(7-4-(furan-2-carbonyl)piperazine-1-carbonyl-2-phenyl-5-propyl-2H,3H,5H-pyrazolo4,3-cpyridin-3-one)
- 1707358-29-9(Tert-butyl 3-bromo-2-oxopiperidine-1-carboxylate)
- 2171904-86-0(benzyl N-{1-(chlorosulfonyl)-3-methylbutan-2-yloxy}carbamate)
Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:235788-61-1)Fmoc-Dab(dde)-OH

Pureté:99%
Quantité:25g
Prix ($):535.0